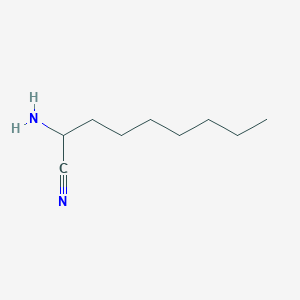

2-Aminononanenitrile

Description

2-Aminononanenitrile is an aliphatic nitrile derivative characterized by a nine-carbon chain (nonane) with an amino group (-NH₂) at the second carbon position and a nitrile group (-CN) at the terminal carbon. The systematic naming follows substitutive nomenclature rules, where the nitrile group is prioritized as the principal functional group, and the amino group is assigned the lowest possible locant (position 2) . Aliphatic nitriles like 2-Aminononanenitrile are versatile intermediates in organic synthesis, particularly in the preparation of amines, carboxylic acids, and heterocycles. Their applications span pharmaceuticals, agrochemicals, and polymer chemistry.

Properties

CAS No. |

112101-11-8 |

|---|---|

Molecular Formula |

C9H18N2 |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2-aminononanenitrile |

InChI |

InChI=1S/C9H18N2/c1-2-3-4-5-6-7-9(11)8-10/h9H,2-7,11H2,1H3 |

InChI Key |

USOJRICXFAKQDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminononanenitrile can be synthesized through several methods:

Nucleophilic Substitution: One common method involves the reaction of 2-bromononane with sodium cyanide (NaCN) to form 2-nonanenitrile, followed by the reduction of the nitrile group to an amino group using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Dehydration of Amides: Another method involves the dehydration of 2-aminononanoic acid amide using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2) to yield 2-Aminononanenitrile.

Industrial Production Methods

Industrial production of 2-Aminononanenitrile typically involves large-scale synthesis using the nucleophilic substitution method due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Aminononanenitrile undergoes various chemical reactions, including:

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst (e.g., palladium on carbon).

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Reduction: 2-Aminononane.

Hydrolysis: 2-Aminononanoic acid.

Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

2-Aminononanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminononanenitrile depends on its specific applicationFor example, in biological systems, it may act as a substrate for enzymes that catalyze the hydrolysis or reduction of nitriles, leading to the formation of biologically active amines or acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Aminononanenitrile with structurally related nitriles containing amino or substituted aromatic groups:

Key Observations:

- Chain Length and Flexibility: 2-Aminononanenitrile’s extended aliphatic chain contrasts with shorter aliphatic (e.g., 2-Amino-2-methylpropionitrile) or aromatic (e.g., nicotinonitrile, benzonitrile) analogs.

- Aromatic vs. Aliphatic Systems: Aromatic nitriles (e.g., 2-Amino-4-nitrobenzonitrile) exhibit rigid planar structures, enabling π-π interactions and enhanced thermal stability compared to flexible aliphatic nitriles .

- Substituent Effects: Electron-withdrawing groups (e.g., nitro in 2-Amino-4-nitrobenzonitrile) increase electrophilicity of the nitrile group, facilitating nucleophilic additions. Conversely, electron-donating groups (e.g., amino in 5-Amino-2-fluorobenzonitrile) may stabilize resonance structures .

Physicochemical Properties

While direct data for 2-Aminononanenitrile are unavailable, trends can be inferred:

- Molecular Weight and Solubility: The longer carbon chain of 2-Aminononanenitrile (C₉H₁₈N₂) reduces water solubility compared to lower-molecular-weight analogs like 2-Amino-2-methylpropionitrile (C₄H₈N₂). Aromatic nitriles (e.g., C₇H₇N₃) exhibit moderate solubility in polar aprotic solvents due to dipole interactions .

- Melting Points: Aromatic derivatives generally have higher melting points (e.g., 2-Amino-4-nitrobenzonitrile) owing to crystalline packing, whereas aliphatic nitriles are often liquids at room temperature .

Reactivity:

- Hydrolysis: Aliphatic nitriles like 2-Aminononanenitrile can hydrolyze to carboxylic acids or amines under acidic/basic conditions. Aromatic nitriles (e.g., 2-Amino-6-methylnicotinonitrile) may form heterocycles via cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.